molecular formula C11H16O2 B14832996 5-(Tert-butoxy)-2-methylphenol

5-(Tert-butoxy)-2-methylphenol

Katalognummer: B14832996
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: ABUNGRLWDAZIAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Tert-butoxy)-2-methylphenol is an organic compound characterized by a tert-butoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butoxy)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Tert-butoxy)-2-methylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-(Tert-butoxy)-2-methylphenol exerts its effects involves the interaction of the phenol group with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant and scavenging free radicals. This property is particularly useful in biological systems where oxidative stress is a concern. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylphenol (o-Cresol): Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.

    4-Tert-butylphenol: Similar in structure but with the tert-butyl group in a different position, leading to different reactivity and applications.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing even greater steric hindrance and stability.

Uniqueness

5-(Tert-butoxy)-2-methylphenol is unique due to the presence of both the tert-butoxy and methyl groups on the phenol ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

2-methyl-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O2/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7,12H,1-4H3

InChI-Schlüssel

ABUNGRLWDAZIAH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.